2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C5H6BrN3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromo-5-nitropyrazole with ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes, followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained as a white to yellow solid .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of 2-(4-Bromo-5-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
- 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
- 2-(4-Chloro-5-nitro-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for diverse chemical transformations and potential therapeutic applications that may not be achievable with similar compounds .
Properties
IUPAC Name |
2-(4-bromo-5-nitropyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3/c6-4-3-7-8(1-2-10)5(4)9(11)12/h3,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQUSLBXRGRGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)[N+](=O)[O-])CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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